3,6-Dimethylundecane 3,6-Dimethylundecane
Brand Name: Vulcanchem
CAS No.: 17301-28-9
VCID: VC21049001
InChI: InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3
SMILES: CCCCCC(C)CCC(C)CC
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol

3,6-Dimethylundecane

CAS No.: 17301-28-9

Cat. No.: VC21049001

Molecular Formula: C13H28

Molecular Weight: 184.36 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethylundecane - 17301-28-9

Specification

CAS No. 17301-28-9
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
IUPAC Name 3,6-dimethylundecane
Standard InChI InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3
Standard InChI Key WLUQEGDKTQZXBV-UHFFFAOYSA-N
SMILES CCCCCC(C)CCC(C)CC
Canonical SMILES CCCCCC(C)CCC(C)CC

Introduction

Chemical Structure and Physical Properties

3,6-Dimethylundecane is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.3614 g/mol. It belongs to the larger family of saturated hydrocarbons characterized by single bonds between carbon atoms. The compound features two methyl groups attached to the third and sixth carbon atoms of the undecane chain, creating a branched structure that influences its physical and chemical behavior .

Structural Identification

The compound is formally identified through several standardized nomenclature systems:

  • IUPAC Standard InChIKey: WLUQEGDKTQZXBV-UHFFFAOYSA-N

  • CAS Registry Number: 17301-28-9

  • Alternative name: Undecane, 3,6-dimethyl-

Like other alkanes, 3,6-dimethylundecane consists solely of carbon and hydrogen atoms connected via single bonds. The branching at the 3rd and 6th positions creates a more compact spatial arrangement compared to its linear counterparts, affecting properties such as boiling point, melting point, and solubility in various solvents.

Physical Characteristics

As a mid-chain branched alkane, 3,6-dimethylundecane exhibits physical properties typical of medium-length hydrocarbons with methyl branches. These properties include hydrophobicity, low water solubility, and good solubility in non-polar organic solvents. The branching pattern affects its volatility and makes it useful in various analytical applications, particularly gas chromatography .

Analytical Data and Chromatographic Properties

The compound has been extensively characterized using various analytical techniques, with gas chromatography being particularly important for its identification and quantification in complex mixtures.

Gas Chromatography Data

Gas chromatography analysis provides valuable retention data for this compound across different column types and conditions, as demonstrated in the table below:

Column TypeActive PhaseTemperature (°C)Kovats' RIReferenceComment
CapillaryDC-2001001214Schomburg and Henneberg, 1968He; Column length: 100 m; Column diameter: 0.25 mm
CapillaryDC-2001001215Schomburg and Henneberg, 1968He; Column length: 100 m; Column diameter: 0.25 mm
CapillaryDB-5Temperature ramp1210Ramarathnam, Rubin, et al., 1993He, 30°C @ 2 min, 10 K/min, 280°C @ 3 min; Column length: 30 m; Column diameter: 0.13 mm
CapillaryDC-200Custom program1221Schomburg and Henneberg, 1968He; Column length: 100 m; Column diameter: 0.25 mm; Program: not specified

These retention indices (RI) are crucial for the reliable identification of 3,6-dimethylundecane in complex mixtures and provide a reference point for analytical chemists working with hydrocarbon samples .

Mass Spectrometry Characteristics

Mass spectrometry data for 3,6-dimethylundecane shows fragmentation patterns typical of branched alkanes. The mass spectrum generally features a molecular ion peak at m/z 184, though this is often weak due to the facile fragmentation characteristic of alkanes. Prominent fragment ions correspond to carbon-carbon bond cleavages, with enhanced signals at positions adjacent to the branching points at carbons 3 and 6 .

Synthesis Methods

Several approaches can be employed for the synthesis of 3,6-dimethylundecane, ranging from laboratory-scale methods to industrial processes.

Laboratory Synthesis

At the laboratory scale, 3,6-dimethylundecane can be synthesized through alkylation reactions involving suitable precursors. A common approach involves the alkylation of 3-methylundecane with methylating agents such as methyl iodide in the presence of strong bases like sodium hydride. This reaction typically proceeds under anhydrous conditions, requiring careful control of temperature and reaction time to achieve selective methylation at the desired position.

The general reaction scheme involves:

  • Deprotonation of the substrate at the desired position using a strong base

  • Nucleophilic attack of the resulting carbanion on the methylating agent

  • Formation of the new carbon-carbon bond to introduce the methyl group

Industrial Production

On an industrial scale, 3,6-dimethylundecane and similar branched alkanes are typically produced through catalytic processes. One significant approach is the catalytic hydroisomerization of linear alkanes, which utilizes zeolite catalysts to facilitate the rearrangement of straight-chain hydrocarbons into their branched counterparts. This process occurs under elevated temperature and pressure conditions, with careful control of reaction parameters to maximize the yield of the desired isomers.

Chemical Reactivity

As a saturated hydrocarbon, 3,6-dimethylundecane exhibits reactivity patterns characteristic of alkanes, though the branching pattern can influence certain aspects of its chemical behavior.

Typical Reactions

3,6-Dimethylundecane primarily undergoes reactions typical of saturated hydrocarbons. These include:

  • Combustion: Complete oxidation in the presence of sufficient oxygen yields carbon dioxide and water, releasing energy in the process.

  • Halogenation: Reaction with halogens (chlorine, bromine) under appropriate conditions (such as UV light) leads to substitution of hydrogen atoms with halogen atoms, forming halogenated derivatives.

  • Cracking: Under high temperatures and often in the presence of catalysts, the molecule can undergo cracking to form smaller hydrocarbon fragments, a process relevant to petroleum refining.

Reactivity Considerations

The presence of tertiary carbon atoms at the branching points (carbons 3 and 6) creates sites of enhanced reactivity for certain reactions, particularly radical-mediated processes. These tertiary positions are more reactive toward radical substitution compared to the primary and secondary carbon positions elsewhere in the molecule, leading to regioselectivity in certain reactions.

Applications and Research Findings

3,6-Dimethylundecane has found applications in various scientific and industrial contexts, with ongoing research expanding its potential uses.

Analytical Chemistry Applications

The compound serves as an important reference standard in gas chromatography and mass spectrometry analyses. Its well-defined structure and chromatographic behavior make it valuable for column calibration and method validation in the analysis of complex hydrocarbon mixtures.

Biomedical Research

Recent studies have highlighted the potential biomedical significance of 3,6-dimethylundecane:

  • Antimicrobial Properties: Research has demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.

  • Disease Biomarker: The compound has been identified as a potential marker in breath analysis for diagnosing various diseases. As a derivative of lipid peroxidation, its presence at altered concentrations in exhaled breath may be associated with certain respiratory conditions.

Environmental Monitoring

3,6-Dimethylundecane has been detected in environmental samples, including groundwater. A study reported in EPA documentation found this compound in groundwater samples at a concentration of 12 micrograms/kilogram, highlighting its potential relevance in environmental monitoring and contamination assessment .

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